molecular formula C6H6ClF3N2 B2651501 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 1006356-44-0

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2651501
CAS No.: 1006356-44-0
M. Wt: 198.57
InChI Key: JJJSOYZYMGONOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazole derivatives and chloromethylating agents.

    Chloromethylation: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions.

    Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The pyrazole ring can participate in addition reactions, particularly with electrophilic reagents.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those with anti-inflammatory and anticancer properties.

    Agrochemicals: It is explored for its potential use in the development of new agrochemicals, including herbicides and insecticides.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as improved thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

1-(Chloromethyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with similar compounds such as:

    1-(Chloromethyl)-3-(trifluoromethyl)-1H-pyrazole: Lacks the methyl group, which may affect its reactivity and applications.

    1-(Chloromethyl)-5-methyl-1H-pyrazole:

    1-(Methyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, which may limit its use in substitution reactions.

Properties

IUPAC Name

1-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF3N2/c1-4-2-5(6(8,9)10)11-12(4)3-7/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJSOYZYMGONOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.